2-(4-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Scientific Research Applications
To provide a comprehensive response within the scope of your requirements, I'll focus on the broader context of scientific research applications related to compounds with similar structural features or functionalities, specifically focusing on the areas excluding drug use, dosage, and side effects, while adhering to your formatting requirements.
Pharmacokinetics and Metabolism
Bioavailability Studies : Compounds similar to "2-(4-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide" are often subject to bioavailability studies to understand their absorption, distribution, metabolism, and excretion (ADME) properties. For instance, studies on acetaminophen (paracetamol) metabolism in humans have shown the importance of understanding how drug metabolites are processed, which can influence the development of safer and more effective therapeutic agents (Ye et al., 2005).
Chemical Mediators and Anti-inflammatory Properties
Chemical Mediators : Research into the modulation of chemical mediators by pharmaceutical compounds is vital for identifying potential anti-inflammatory and analgesic effects. A study on acetaminophen highlighted its role in modulating prostaglandin synthesis, which can have implications for the closure of the patent ductus arteriosus, a critical consideration in neonatal care (Cinteză et al., 2018).
Environmental Impact and Exposure
Environmental Contaminants : Research into the environmental impact of chemical compounds, including their presence in human tissues and the broader ecosystem, is crucial. Studies on organohalogen contaminants (OHCs) in breast milk and serum provide insights into human exposure to environmental pollutants, which is relevant for compounds with potential environmental persistence (Fujii et al., 2014).
Novel Therapeutic Applications
Neuroinflammation and Imaging : Investigating compounds that bind to specific receptors, such as the translocator protein (TSPO) in neuroinflammation, can lead to novel diagnostic tools and therapeutic applications. The development of novel PET ligands like "11C-DPA-713" for TSPO highlights the potential for compounds to be used in imaging studies of neuroinflammatory conditions (Endres et al., 2009).
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-25-15-7-9-16(10-8-15)26-11-19(24)21-20-17-12-27-13-18(17)22-23(20)14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAAQGRURAXCCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.